

Corynantheidine analytical method validation parameters

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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Corynantheidine Analytical Method Parameters

| Validation Parameter | Reported Value / Outcome | Experimental Protocol & Conditions |
|-------------------------|--|---|
| Linearity & Range | 1–500 ng/mL in rat plasma [1] [2] | Calibration Standards: Spiked in blank plasma [1]. |
| Accuracy | Meets FDA guideline criteria [1] [2] | Assessed by analyzing QC samples at multiple concentrations across the range against the calibration curve [1]. |
| Precision | Meets FDA guideline criteria [1] [2] | Evaluated through intra-day and inter-day experiments, measuring repeatability [1]. |
| Specificity/Selectivity | No significant interference from plasma matrix [1] | Protocol: Analyzed blank plasma samples from at least six different sources and compared with spiked samples. Chromatography: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm); Mobile Phase: 10 mM Ammonium Acetate (pH 3.5) and Acetonitrile; Gradient: 3.0 minutes; Flow Rate: 0.35 mL/min [1] [3]. |

| **Sensitivity (LLOQ)** | 1 ng/mL (using 25 µL plasma) [1] [2] | The LLOQ was defined as the lowest concentration on the calibration curve that could be measured with acceptable accuracy and precision (within ±20%). **Detection:** Xevo TQS Micro Tandem Mass Spectrometer; **Ionization:** ESI+; **MRM Transitions:** 369.2 → 144.0 and 369.2 → 226.1 [1] [3]. | **Recovery** | Reported with acceptable results [1] | **Extraction Protocol:** Simple protein precipitation. A specific volume of precipitating solvent (e.g., acetonitrile) is added to the plasma sample, vortexed, and centrifuged. The supernatant is then collected for analysis [1]. | **Stability** | Evaluated and reported (e.g., benchtop, post-processing) [1] | Stability was assessed under various conditions, including storage on the benchtop and in the autosampler, through multiple freeze-thaw cycles [1]. |

Method Validation Principles & Procedures

For your technical support center, here are foundational FAQs based on general validation guidelines.

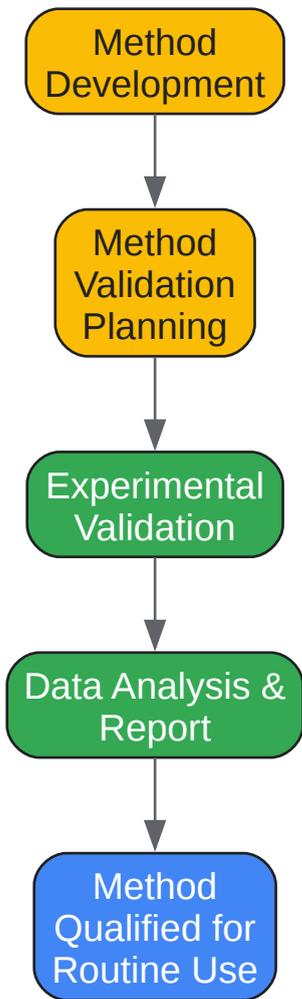
What is analytical method validation and why is it required? Method validation is the process of proving that an analytical procedure is suitable for its intended use, providing evidence that the method is accurate, specific, sensitive, and precise. It is a regulatory requirement (e.g., FDA, ICH) to ensure the reliability of data supporting drug identity, strength, quality, and purity [4].

When should method validation be performed? Validation must be performed before a method is introduced into routine use. Re-validation is necessary when changes are made to an existing method, the product formulation, or the analytical equipment that could affect the results [4].

What are the key performance characteristics to validate? According to ICH Q2(R1), key parameters include **specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness**. The exact parameters depend on the type of method being validated [4].

Method Development & Validation Workflow

The following diagram illustrates the typical stages of analytical method development and validation.



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Troubleshooting Common Issues

Here are some specific issues you might encounter with the **corynantheidine** method and how to address them.

- **Problem: Inconsistent Recovery**
 - **Possible Cause:** Inefficient protein precipitation.
 - **Troubleshooting Guide:** Ensure the precipitating solvent (acetonitrile) is added in the correct ratio to plasma and that vortexing and centrifugation times are consistent and sufficient [1].
- **Problem: Poor Chromatography (Peak Tailing/Co-elution)**

- **Possible Cause:** Column degradation or mobile phase pH shift.
 - **Troubleshooting Guide:** First, confirm the system suitability with a fresh standard. If issues persist, consider re-conditioning or replacing the C18 column. Precisely adjust and monitor the pH of the ammonium acetate buffer to 3.5, as this is critical for peak shape and separation [1] [3].
- **Problem: Loss of Sensitivity or Signal Instability in MS**
 - **Possible Cause:** Ion source contamination or incorrect MRM transitions.
 - **Troubleshooting Guide:** Clean the ESI source according to the manufacturer's guidelines. Verify that the primary MRM transition (369.2 → 144.0) is stable and that the qualifier transition (369.2 → 226.1) maintains the expected ratio for confirmation [1] [5].

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